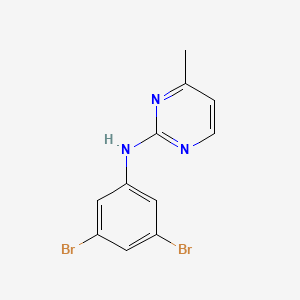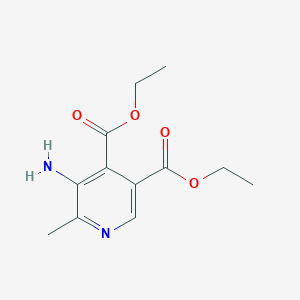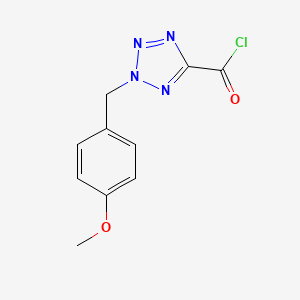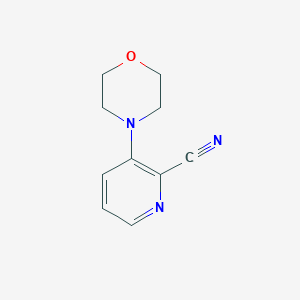
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 7-methylbenzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent to yield the bromomethyl derivative. This intermediate is then esterified with ethanol under acidic conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is primarily based on its ability to interact with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 7-bromobenzofuran-2-carboxylate: Similar structure but lacks the bromomethyl group, resulting in different reactivity and biological activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group instead of a bromomethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)10-6-8-4-3-5-9(7-13)11(8)16-10/h3-6H,2,7H2,1H3 |
Clave InChI |
RKSZCNKKBCVRKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-Bromo-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8681926.png)



![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)



